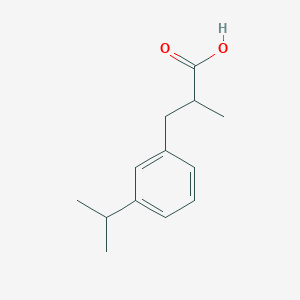
4-(4-Ethoxyphenyl)but-3-en-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Ethoxyphenyl)but-3-en-2-one is an organic compound with the molecular formula C12H14O2 It is characterized by the presence of an ethoxy group attached to a phenyl ring, which is further connected to a butenone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Ethoxyphenyl)but-3-en-2-one can be achieved through the Claisen-Schmidt condensation reaction. This involves the reaction of an aldehyde with a ketone in the presence of a base. For instance, the reaction between 4-ethoxybenzaldehyde and acetone in the presence of sodium hydroxide can yield the desired product. The reaction is typically carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: On an industrial scale, the synthesis of this compound can be optimized by using continuous flow reactors. These reactors allow for better control over reaction parameters such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of microwave-assisted synthesis has been explored to reduce reaction times and improve efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: 4-(4-Ethoxyphenyl)but-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.
Major Products Formed:
Oxidation: 4-(4-Ethoxyphenyl)butanoic acid
Reduction: 4-(4-Ethoxyphenyl)butan-2-ol
Substitution: 4-(4-Bromoethoxyphenyl)but-3-en-2-one
Wissenschaftliche Forschungsanwendungen
4-(4-Ethoxyphenyl)but-3-en-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a lead compound in drug development.
Industry: It is used in the production of polymers and other advanced materials
Wirkmechanismus
The mechanism of action of 4-(4-Ethoxyphenyl)but-3-en-2-one involves its interaction with various molecular targets. The compound can act as an electrophile in nucleophilic addition reactions, where it forms covalent bonds with nucleophiles. This property is exploited in organic synthesis to create new carbon-carbon bonds. Additionally, its ability to undergo electrophilic aromatic substitution makes it a valuable intermediate in the synthesis of aromatic compounds .
Vergleich Mit ähnlichen Verbindungen
- 4-(4-Methoxyphenyl)but-3-en-2-one
- 4-(4-Methylphenyl)but-3-en-2-one
- 4-(4-Hydroxyphenyl)but-3-en-2-one
Comparison: 4-(4-Ethoxyphenyl)but-3-en-2-one is unique due to the presence of the ethoxy group, which imparts different electronic and steric properties compared to its analogs. For instance, the methoxy analog has a different electron-donating capacity, which can influence the reactivity and stability of the compound. The ethoxy group also affects the compound’s solubility and interaction with other molecules, making it distinct in its applications .
Eigenschaften
Molekularformel |
C12H14O2 |
|---|---|
Molekulargewicht |
190.24 g/mol |
IUPAC-Name |
(E)-4-(4-ethoxyphenyl)but-3-en-2-one |
InChI |
InChI=1S/C12H14O2/c1-3-14-12-8-6-11(7-9-12)5-4-10(2)13/h4-9H,3H2,1-2H3/b5-4+ |
InChI-Schlüssel |
FTVJHMDYEKFKAZ-SNAWJCMRSA-N |
Isomerische SMILES |
CCOC1=CC=C(C=C1)/C=C/C(=O)C |
Kanonische SMILES |
CCOC1=CC=C(C=C1)C=CC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Chloro-6-[(methylamino)methyl]phenol](/img/structure/B13597746.png)



![2-[2-Fluoro-3-(trifluoromethyl)phenyl]propan-2-ol](/img/structure/B13597777.png)
![tert-butyl4-{[(3S)-3-hydroxypyrrolidin-1-yl]methyl}piperidine-1-carboxylatehydrochloride](/img/structure/B13597785.png)

![(1S)-2,2,2-trifluoro-1-[6-(trifluoromethyl)pyridin-3-yl]ethan-1-ol](/img/structure/B13597792.png)
![{[2-Chloro-4-(trifluoromethyl)phenyl]methyl}(methyl)aminehydrochloride](/img/structure/B13597810.png)




![2-Bromo-1-[2-(trifluoromethyl)phenyl]ethanol](/img/structure/B13597847.png)
